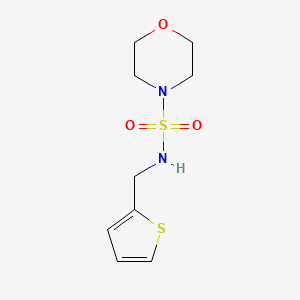![molecular formula C17H27N3O4S B7546617 4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is an irreversible serine protease inhibitor that is commonly used to inhibit proteases in biological samples. PMSF is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
作用机制
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine irreversibly inhibits serine proteases by reacting with the hydroxyl group of the serine residue in the active site of the enzyme. This reaction forms a covalent bond between this compound and the enzyme, which prevents the enzyme from functioning. This compound is specific for serine proteases and does not inhibit other types of proteases such as cysteine proteases and metalloproteases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It inhibits the activity of serine proteases in biological samples, which prevents proteolysis and degradation of proteins. This compound also stabilizes proteins by preventing their degradation during protein purification and electrophoresis. This compound has been shown to protect cells from apoptosis by inhibiting the activity of caspases, which are serine proteases involved in the apoptotic pathway.
实验室实验的优点和局限性
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine has several advantages for lab experiments. It is a specific and irreversible inhibitor of serine proteases, which makes it useful for studying the role of proteases in various biological processes. This compound is also stable in solution and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. It can also react with other nucleophiles in the sample, which can lead to false results.
未来方向
There are several future directions for the use of 4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine in scientific research. One direction is to study the role of proteases in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. This compound can be used to inhibit proteases in biological samples from patients with these diseases, which can provide insights into the role of proteases in disease progression. Another direction is to develop new protease inhibitors that are more specific and less toxic than this compound. These inhibitors can be used to study the role of specific proteases in biological processes.
合成方法
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine can be synthesized by reacting morpholine with p-methoxybenzyl chloride, followed by reaction with piperazine and sulfonyl chloride. The reaction scheme is shown below:
科学研究应用
4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit proteases in biological samples such as cell lysates, plasma, and serum. It is used to prevent proteolysis during protein purification, electrophoresis, and Western blotting. This compound is also used to study the role of proteases in various biological processes such as blood coagulation, inflammation, and apoptosis.
属性
IUPAC Name |
4-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-15-3-4-17(23-2)16(13-15)14-18-5-7-19(8-6-18)25(21,22)20-9-11-24-12-10-20/h3-4,13H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFXBNBOWUWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)


![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)